molecular formula C10H10Cl2O2 B1590649 Ethyl 2-chloro-2-(2-chlorophenyl)acetate CAS No. 80173-43-9

Ethyl 2-chloro-2-(2-chlorophenyl)acetate

Cat. No. B1590649
CAS RN: 80173-43-9
M. Wt: 233.09 g/mol
InChI Key: NXKKNHRMRKOKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-chloro-2-(2-chlorophenyl)acetate” is a chemical compound . It is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, Ethyl 2-chloroacetoacetate can be synthesized using ethyl acetoacetate and thionyl chloride as raw materials. The condensation reaction is carried out in the presence of a solvent. The dosage ratio of ethyl acetoacetate, thionyl chloride, and solvent is 1:1.37~2.75:2.31~4.62 by mass, the temperature of the condensation reaction is 7595°C, and the reaction time is 5.5-9h .


Physical And Chemical Properties Analysis

“Ethyl 2-chloro-2-(2-chlorophenyl)acetate” is a solid at room temperature . More specific physical and chemical properties are not directly available from the search results.

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Ethyl 2-chloro-2-(2-chlorophenyl)acetate is used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The compounds 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone (61), 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one (62) and ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate (63) showed high cytotoxic activity .
  • Chemical Research

    • Application : Ethyl (Z)-2-chloro-2-[2-(4-methoxy- phenyl)hydrazin-1-ylidene]acetate is a compound that has been studied .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes of this research were not detailed in the source .
  • Synthesis of Ketamine

    • Application : Ethyl 2-chloro-2-(2-chlorophenyl)acetate might be used in the synthesis of ketamine .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes of this research were not detailed in the source .
  • Antiviral Research

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Synthesis of Other Chemical Compounds

    • Application : Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a compound that has been studied .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes of this research were not detailed in the source .
  • Synthesis of Other Chemical Compounds
    • Application : Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a compound that has been studied .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes of this research were not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 2-chloroacetoacetate, indicates that it is considered hazardous. It is flammable and may cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

ethyl 2-chloro-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKKNHRMRKOKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540430
Record name Ethyl chloro(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-2-(2-chlorophenyl)acetate

CAS RN

80173-43-9
Record name Ethyl chloro(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Reactant of Route 5
Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-2-(2-chlorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.